Ethyl 6-(4-bromophenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
Overview
Description
Ethyl 6-(4-bromophenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C19H17BrN2O2S and its molecular weight is 417.3 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 6-(4-bromophenyl)-2-mercapto-4-phenyl-1,6-dihydro-5-pyrimidinecarboxylate is 416.01941 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral Applications
Pyrimidine derivatives have been studied for their antiviral properties. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibitory activity against retrovirus replication in cell culture. These compounds exhibit a range of activities, with some showing comparable effects to reference drugs adefovir and tenofovir but without measurable toxicity at specific concentrations (Hocková et al., 2003).
Anticancer and Anti-inflammatory Applications
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the potential of pyrimidine derivatives in developing treatments for cancer and inflammation (Rahmouni et al., 2016).
Corrosion Inhibition
Pyrimidine derivatives have also been studied for their role in corrosion inhibition, specifically for the protection of iron in acidic environments. These studies use electrochemical and computational methods to demonstrate the effectiveness of pyrimidine derivatives as corrosion inhibitors, with some derivatives reaching high levels of inhibition efficiency (Abdelazim et al., 2021).
Antimicrobial Activity
Furthermore, pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties, offering insights into the development of new antimicrobial agents (Gad-Elkareem et al., 2011).
Antiallergy Agents
The synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives and their evaluation for antiallergenic activity represent another scientific application. These derivatives exhibit oral activity in rat models, suggesting their potential as antiallergy agents (Temple et al., 1979).
Properties
IUPAC Name |
ethyl 4-(4-bromophenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c1-2-24-18(23)15-16(12-6-4-3-5-7-12)21-19(25)22-17(15)13-8-10-14(20)11-9-13/h3-11,17H,2H2,1H3,(H2,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIJNEMCOMETFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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